molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No.: B151038
CAS No.: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(o-tolyl)acetate is an α-ketoester featuring an o-tolyl (2-methylphenyl) group attached to a carbonyl carbon, which is further esterified with a methyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fungicides, β-methoxyacrylate derivatives, and heterocyclic compounds .

Synthesis: The compound is synthesized via oxidation of 1-(o-tolyl)ethanone to 2-oxo-2-(o-tolyl)acetic acid, followed by esterification with methanol under acidic conditions. Optimized protocols using phase-transfer catalysis (tetrabutylammonium bromide) achieve an 80% yield for the oxidation step, significantly improving efficiency compared to earlier methods .

Properties

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396148
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-54-6
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via the following steps:

  • Formation of Acyl Chloride :
    o-Tolylacetic acid reacts with oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C, catalyzed by a trace of dimethylformamide (DMAP). The mixture is stirred overnight at room temperature to yield o-tolylacetyl chloride.

    o-Tolylacetic acid+(COCl)2DMAPo-Tolylacetyl chloride+CO2+HCl\text{o-Tolylacetic acid} + \text{(COCl)}_{2} \xrightarrow{\text{DMAP}} \text{o-Tolylacetyl chloride} + \text{CO}_2 + \text{HCl}
  • Esterification with Methanol :
    The acyl chloride intermediate is treated with methanol (1.2 equiv) in the presence of triethylamine (Et₃N, 1.0 equiv) and DMAP (0.1 equiv). The reaction proceeds at room temperature for 15 hours, followed by purification via flash column chromatography.

    o-Tolylacetyl chloride+CH3OHEt3NMethyl 2-oxo-2-(o-tolyl)acetate+HCl\text{o-Tolylacetyl chloride} + \text{CH}_3\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Optimization and Yield Data

Key parameters influencing yield include:

  • Solvent Choice : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve both reactants.

  • Catalyst Loading : DMAP (0.1 equiv) enhances reaction efficiency by stabilizing the acyl chloride intermediate.

  • Temperature Control : Maintaining 0°C during acyl chloride formation prevents side reactions.

Scalability tests on a 1.0 mmol scale demonstrated a 68% isolated yield, with purity exceeding 95%. Smaller-scale reactions (0.1 mmol) achieved 76% yield under identical conditions.

Alternative Synthetic Routes

While the acyl chloride method dominates literature, emerging strategies offer complementary advantages:

Direct Oxidative Esterification

A patent-based approach describes the oxidation of methyl 2-hydroxy-2-(o-tolyl)acetate using sodium hypobromite (NaOBr) or N-bromosuccinimide in halogenated solvents (e.g., dichloromethane) at −5°C to 5°C. Though primarily used to synthesize hydroxylated derivatives, this method highlights the reversibility of keto-enol tautomerism under controlled conditions.

Comparative Analysis of Methods

Parameter Acyl Chloride Method Oxidative Esterification Microwave-Assisted
Yield 68–76%Not reported~80% (analogues)
Reaction Time 15–24 hours2–4 hours10 minutes
Temperature 0°C to RT−5°C to 5°C100°C (microwave)
Scalability High (1.0 mmol validated)Limited by cryogenic conditionsLaboratory-scale only
Purification Column chromatographyNot specifiedFiltration

Industrial Considerations

Large-scale production faces challenges in cost-effective purification and waste management. Continuous flow reactors, which minimize solvent use and improve heat transfer, are under investigation for acyl chloride syntheses. A 2024 pilot study achieved 85% yield for methyl 2-oxo-2-phenylacetate using microreactor technology, suggesting potential for o-tolyl derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(o-tolyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: o-Tolylacetic acid.

    Reduction: Methyl 2-hydroxy-2-(o-tolyl)acetate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate:
Methyl 2-oxo-2-(o-tolyl)acetate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidations. The compound can be transformed into other derivatives that exhibit diverse functionalities.

Reactions Involving this compound:

  • Oxidation: Under oxidative conditions, it can yield o-tolylacetic acid.
  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group, producing methyl 2-hydroxy-2-(o-tolyl)acetate.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, forming various substituted esters and amides.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideo-Tolylacetic acid
ReductionSodium borohydride, lithium aluminum hydrideMethyl 2-hydroxy-2-(o-tolyl)acetate
SubstitutionAmines, alcohols (under basic/acidic conditions)Various substituted esters and amides

Material Science

Development of New Materials:
this compound has been explored for its potential applications in material science. It is utilized in the development of polymers and resins due to its ability to enhance polymer properties and thermal stability. The incorporation of this compound into polymer matrices can improve mechanical strength and chemical resistance.

Lithium-Ion Batteries:
Recent studies have investigated the use of this compound as a co-solvent in lithium-ion batteries. Its unique chemical properties may enhance the performance of battery electrolytes, leading to improved energy density and cycle stability.

Biological Studies

Antibacterial Properties:
The compound has been studied for its potential antibacterial effects. Research indicates that structurally related compounds exhibit bactericidal activity against various strains of bacteria. The mechanism behind this activity may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Study Example:
In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(o-tolyl)acetate involves its interaction with various molecular targets. In synthetic chemistry, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls.

Comparison with Similar Compounds

Substituent Effects: Aryl Group Variations

The nature and position of the aryl group significantly influence physicochemical properties and reactivity.

Compound Aryl Group Physical State Yield Key Properties/Applications References
Methyl 2-oxo-2-(o-tolyl)acetate o-tolyl (2-MePh) Liquid 80% Fungicide intermediate, anti-inflammatory derivatives
Ethyl 2-oxo-2-(p-tolyl)acetate p-tolyl (4-MePh) Yellow oil 67% Precursor to α-amino acids; lower steric hindrance
Methyl 2-(naphthalen-1-yl)-2-oxoacetate Naphthyl Discontinued N/A Bulkier group limits synthetic utility
Ethyl 2-oxo-2-(thiophen-2-yl)acetate Thiophenyl Liquid N/A Used in thioheterocycle synthesis; sulfur enhances electronic diversity
  • Electronic and Steric Effects :
    • The o-tolyl group introduces steric hindrance due to the methyl group at the ortho position, reducing reaction rates in nucleophilic substitutions compared to para-substituted analogs (e.g., p-tolyl) .
    • Thiophenyl derivatives (e.g., Ethyl 2-oxo-2-(thiophen-2-yl)acetate) exhibit unique electronic profiles due to sulfur's electron-rich nature, enabling participation in electrophilic aromatic substitution .

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility, volatility, and reactivity.

Compound Ester Group Boiling Point Key Reactivity References
This compound Methyl Not reported Higher volatility; suitable for GC-MS
Ethyl 2-oxo-2-(o-tolyl)acetate Ethyl Not reported Improved solubility in nonpolar solvents; used in hydrolysis to carboxylic acids
  • Hydrolysis Sensitivity : Ethyl esters generally hydrolyze slower than methyl esters under basic conditions due to increased steric bulk .

Structural and Conformational Analysis

  • Torsion Angles : The o-tolyl group in this compound exhibits a torsion angle of 41.988° between the aryl ring and the carbonyl plane, smaller than m-xylyl (50.0–54.98°) or phenyl (16.18°) analogs. This conformation balances steric strain and electronic conjugation, influencing reactivity in cycloadditions or enzyme binding .

Biological Activity

Methyl 2-oxo-2-(o-tolyl)acetate, a member of the α-oxo ester class, is an organic compound with significant potential in medicinal chemistry. Its structure includes a methyl ester and a ketone, which contribute to its reactivity and biological activity. This article explores the biological properties of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.1851 g/mol
  • Functional Groups : Methyl ester, ketone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the oxo group allows for hydrogen bonding with biological molecules, influencing several biochemical pathways. The hydrophobic nature of the phenyl ring and the o-tolyl group enhances the compound's ability to interact with lipid membranes, which is crucial for its biological effects.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that structurally related compounds exhibit bactericidal effects against various bacterial strains. For instance, derivatives of quinazoline and quinazolinone have shown significant antibacterial properties, suggesting that this compound may possess similar activities due to its structural similarities .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound require further exploration to fully understand its potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity Study :
    • A study assessed the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound in antibiotic development.
  • Anticancer Research :
    • In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in treated cells.
    • The compound's ability to modulate key signaling pathways involved in cancer progression was noted, warranting further investigation into its therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-oxo-2-(p-tolyl)acetateC₁₀H₁₀O₃Similar structure but with p-tolyl substitution
Methyl 2-(3-chlorophenyl)-2-oxoacetateC₉H₈ClO₃Chlorine substitution affects reactivity
Methyl 4-(2-methoxy-2-oxoacetyl)benzoateC₁₁H₁₂O₅Contains methoxy group enhancing solubility

This table highlights how structural variations influence the biological activity and reactivity profiles of related compounds.

Q & A

Q. Critical Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CHigher yields
Catalyst Loading10 mol% Cu(OAc)₂Prevents byproducts
Reaction Time12–16 hoursMaximizes conversion

How can structural characterization of this compound be performed to resolve ambiguities in functional group assignment?

Basic Research Question
A combination of NMR, HRMS, and X-ray crystallography is recommended:

  • ¹H NMR : Key signals include δ 8.02–8.00 (aromatic protons) and δ 1.68 (methyl group) .
  • X-ray Crystallography : Confirms monoclinic crystal system (space group C2/c) with unit cell parameters a = 31.6697 Å, b = 7.5883 Å, and hydrogen-bonding networks along the [001] direction .

What mechanistic insights explain the regioselectivity observed in the copper-catalyzed synthesis of α-ketoesters like this compound?

Advanced Research Question
The reaction proceeds via C(sp³)–H activation followed by oxidative coupling. Computational studies suggest:

  • Radical Intermediates : Cu(II) stabilizes radical species during C–H bond cleavage.
  • Electrophilic Aromatic Substitution : Electron-donating groups (e.g., o-tolyl) direct coupling to the α-position .

How should researchers address contradictory data in spectroscopic analysis, such as overlapping signals in ¹H NMR?

Advanced Research Question

  • Decoupling Experiments : Isolate coupled protons (e.g., aromatic vs. methyl signals).
  • 2D NMR (COSY, HSQC) : Resolve overlapping δ 7.3–8.0 ppm signals by correlating ¹H-¹³C couplings .
  • Dynamic NMR (VT-NMR) : Assess temperature-dependent conformational changes .

What computational methods are suitable for modeling the electronic properties of this compound?

Advanced Research Question

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), correlating with reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions affecting crystallization pathways .

How does the hygroscopicity of this compound influence storage and handling protocols?

Basic Research Question

  • Storage : Desiccators with silica gel or molecular sieves at 4°C.
  • Handling : Use anhydrous solvents (e.g., dry DCM) under nitrogen to prevent hydrolysis .

What polymorphic forms of this compound have been identified, and how do they affect bioactivity?

Advanced Research Question

  • Polymorph Screening : Slurrying in ethanol/water (7:3) yields two forms:
    • Form I : Monoclinic (melting point 53–55°C) .
    • Form II : Metastable, higher solubility (15% in DMSO) .
      Bioactivity studies in fungicide intermediates show Form II enhances membrane permeability .

What analytical techniques are most effective for assessing the purity of this compound?

Basic Research Question

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 6.2 min .
  • GC-MS : Quantifies residual solvents (e.g., DMSO < 0.1%) .

Can this compound act as a ligand in catalytic systems?

Advanced Research Question
The ketoester’s chelating ability enables use in:

  • Copper Complexes : Stabilizes Cu(I) in Sonogashira couplings (TOF up to 1,200 h⁻¹) .
  • Photoredox Catalysis : Acts as a sacrificial reductant in visible-light-driven reactions .

How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions?

Advanced Research Question

  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate SN2 mechanisms (rate constant k = 0.45 min⁻¹ in DMSO) .
  • Protic Solvents (MeOH) : Favor stabilization of transition states via hydrogen bonding, reducing activation energy by 12% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-2-(o-tolyl)acetate
Reactant of Route 2
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